Product packaging for B-Tribromoborazine(Cat. No.:CAS No. 13703-88-3)

B-Tribromoborazine

Cat. No.: B079260
CAS No.: 13703-88-3
M. Wt: 317.2 g/mol
InChI Key: PCLMMJIWMGUYKF-UHFFFAOYSA-N
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Description

B-Tribromoborazine is a highly reactive and versatile borazine-based precursor, serving as a critical building block in advanced inorganic and materials science research. Its primary research value lies in its application as a molecular precursor for the chemical vapor deposition (CVD) of boron nitride (BN) thin films, coatings, and nanostructures, including hexagonal boron nitride (h-BN). The mechanism involves its thermal decomposition, where the B-Br bonds are highly labile, facilitating the clean elimination of bromine and the subsequent formation of a BN network. This compound is particularly valued for enabling the synthesis of high-purity, stoichiometric BN materials with controlled morphology at lower deposition temperatures compared to other precursors. Researchers utilize this compound to develop next-generation electronic insulators, high-temperature ceramic composites, protective coatings, and neutron-shielding materials. Its unique reactivity also makes it a valuable intermediate in the synthesis of other substituted borazines and boron-containing polymers, opening avenues in molecular engineering and polymer science. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3Br3H3N3 B079260 B-Tribromoborazine CAS No. 13703-88-3

Properties

IUPAC Name

2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLMMJIWMGUYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NB(NB(N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B3Br3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632409
Record name 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13703-88-3
Record name 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of B Tribromoborazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy has been an indispensable tool for characterizing B-Tribromoborazine, particularly in solution. Studies have utilized various nuclei to probe the electronic environment and reactivity of the borazine (B1220974) ring. A notable investigation focused on the behavior of this compound in the presence of a Lewis acid, providing the first evidence for an electrophilic substitution reaction of borazines in solution. researchgate.net

A solution of B,B',B''-tribromoborazine in deuterated benzene (B151609) (C₆D₆) was observed to be stable for over 14 months at room temperature. However, upon the introduction of aluminum tribromide (AlBr₃), a rapid hydrogen/deuterium (B1214612) (H/D) exchange occurs within minutes. researchgate.net This transformation was monitored using a suite of NMR techniques. researchgate.net

¹H NMR Spectroscopic Investigations

Proton NMR (¹H NMR) spectroscopy was crucial in observing the H/D exchange at the nitrogen atoms of the borazine ring. In the presence of the aluminum tribromide catalyst, the signal corresponding to the N-H protons in this compound diminishes, which, in conjunction with ²H NMR data, confirms the substitution of hydrogen with deuterium from the solvent. researchgate.net While general characterization of this compound confirms its structure via proton NMR, detailed reports of its specific chemical shift are centered on reactivity studies. researchgate.netthermofisher.com

²H NMR Spectroscopic Investigations

Deuterium NMR (²H NMR) spectroscopy provided complementary evidence for the electrophilic substitution reaction. The emergence of signals in the ²H NMR spectrum after the addition of AlBr₃ to the C₆D₆ solution of this compound directly indicated the incorporation of deuterium into the borazine ring, forming N-D bonds. researchgate.net

¹¹B NMR Spectroscopic Investigations

Boron-11 NMR (¹¹B NMR) is a powerful technique for studying boron-containing compounds. In the H/D exchange study, ¹¹B NMR spectroscopy was used alongside other NMR methods to monitor the changes in the electronic environment of the boron atoms within the this compound ring upon interaction with the Lewis acid and subsequent isotopic exchange. researchgate.net

²⁷Al NMR Spectroscopic Investigations of Adducts

To understand the role of the catalyst in the H/D exchange, Aluminum-27 NMR (²⁷Al NMR) spectroscopy was employed. This technique allowed for the direct observation of the interaction between this compound and the Lewis acid catalyst, aluminum tribromide. researchgate.net The data from ²⁷Al NMR spectroscopy helped in elucidating the mechanism of the electrophilic exchange, which is believed to proceed through an adduct formed between the borazine and AlBr₃. researchgate.net

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

While NMR provides data on the structure in solution, X-ray diffraction is essential for determining the precise solid-state structure, including bond lengths and angles. uhu-ciqso.esrsc.org

Single Crystal X-ray Diffraction Studies

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The analysis confirms the planar, hexagonal ring structure analogous to benzene, with alternating boron and nitrogen atoms. nih.govbris.ac.uk The borazine ring in related structures is known to be nearly flat. researchgate.net The detailed crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC), provides precise measurements of the molecule's geometry. nih.gov

Key structural parameters for this compound from single-crystal XRD are presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
CCDC Number890573

Powder X-ray Diffraction Analysis

The B-trihaloborazine molecules, including this compound, are presumed to have D₃h symmetry in the gas phase. However, in the solid state, crystal field effects can lead to a lower site symmetry, such as Cₛ or C₁, and the presence of multiple molecules within the unit cell. This can result in the splitting of degenerate vibrational modes, a phenomenon observable in spectroscopic analyses. Although a specific PXRD pattern for this compound is not detailed in the provided search results, the use of PXRD for characterizing related boron-nitrogen compounds and their ceramic derivatives is well-established. researchgate.netresearchgate.net For instance, high-purity boron nitride (BN) powders, which can be produced from the pyrolysis of borazine derivatives, are characterized by their X-ray diffraction spectra. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) of the Borazine Framework

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within the this compound framework. The vibrational spectra of this compound have been studied in detail, often in conjunction with its isotopically labeled derivatives, to make definitive assignments of the fundamental vibrational modes.

The vibrational spectra of this compound are notably similar to those of B-trichloroborazine, suggesting that the substitution of chlorine with bromine primarily introduces a mass effect on the vibrational frequencies. The N-H stretching vibrations, for example, are largely unaffected by the mass of the halogen atom and appear at nearly identical frequencies to those in borazine itself.

Key findings from the vibrational analysis of this compound include the identification of two A₁' ring vibrations. One of these, a "breathing" motion of the nitrogen atoms, remains remarkably constant in frequency, while the other, a breathing motion of the boron atoms, interacts with the stretching mode of the attached bromine atoms. The E' vibrations, which are active in both IR and Raman, have also been identified.

Table 1: Selected Vibrational Frequencies of this compound biosynth.com

Vibrational ModeFrequency (cm⁻¹)
N-H Stretch3287
Ring Vibration2967

This table is based on calculated vibrational frequencies and provides a simplified representation. A comprehensive analysis involves numerous other observed and calculated modes.

Mass Spectrometry for Molecular Characterization and Gas-Phase Ion Chemistry

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for investigating its fragmentation patterns and gas-phase ion chemistry. researchgate.net The molecular weight of this compound is 317.2 g/mol . nih.gov

Electron impact (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺), which can then undergo fragmentation into smaller charged particles. libretexts.org The resulting mass spectrum displays a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments. libretexts.org For this compound, the mass spectrum provides evidence for the tendency of the borazine ring to either remain intact or to cleave, as well as the breaking of the boron-halogen bonds. researchgate.net

Studies on the gas-phase ion chemistry of borazine and its derivatives reveal important aspects of their reactivity. researchgate.net Borazine itself has been shown to undergo addition reactions with various ions in the gas phase. researchgate.net In the case of this compound, irreversible thermal decomposition has been observed at temperatures above 343 K, accompanied by the evolution of hydrogen bromide (HBr). researchgate.net The activation energy for this decomposition in the condensed phase is approximately 65 ± 3 kJ/mol, indicating that at lower temperatures, the decomposition does not involve the opening of the borazine ring. researchgate.net

The study of doubly charged parent ions of this compound has also been conducted, with the first double-ionization threshold found to be at 28.5(4) eV. researchgate.net Comparing these results with benzene highlights both similarities and distinct differences in the behavior of these isoelectronic molecules under ionization. researchgate.net

Reactivity and Reaction Mechanisms of B Tribromoborazine

Electrophilic Substitution Reactions

While borazine (B1220974) and its derivatives are known for their addition reactions, electrophilic substitution, a hallmark of aromatic compounds like benzene (B151609), has also been demonstrated under specific conditions.

Hydrogen/Deuterium (B1214612) (H/D) Exchange Mechanisms

A key example of electrophilic substitution in B-Tribromoborazine is the hydrogen/deuterium (H/D) exchange. americanelements.com Research has shown that a solution of B,B′,B″-tribromoborazine in deuterated benzene (C₆D₆) shows no reaction for over 14 months at room temperature. americanelements.comuni.lu However, upon the introduction of a catalyst, a rapid H/D exchange occurs on the nitrogen atoms of the borazine ring within minutes. americanelements.com This transformation represents the first documented case of an electrophilic substitution reaction for tribromoborazine in a solution. americanelements.com The mechanism, supported by Density Functional Theory (DFT) computations, involves an electrophilic attack on the borazine ring. americanelements.comuni.lu

Lewis Acid Catalysis in Electrophilic Processes (e.g., AlBr₃)

The H/D exchange reaction is critically dependent on the presence of a Lewis acid catalyst. americanelements.com Aluminum tribromide (AlBr₃) has been proven effective in this role. americanelements.comuni.lu In its presence, the otherwise stable solution of this compound in deuterobenzene undergoes a swift exchange. americanelements.com The Lewis acid facilitates the electrophilic substitution, a process that was previously only observed in the gas phase for borazine itself. americanelements.com The reaction was monitored and confirmed using ¹H, ²H, ¹¹B, and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy. americanelements.comuni.lu

Thermal Decomposition Pathways and Stability

This compound undergoes irreversible thermal decomposition at elevated temperatures, with distinct characteristics in the gas and condensed phases.

Gas-Phase Thermal Decomposition Processes

The thermal decomposition of this compound has been studied in both saturated and unsaturated vapor regions. fishersci.nlwikipedia.org In the unsaturated vapor phase, the rate of decomposition is significantly lower. wikipedia.orgnih.gov This reduced rate is attributed to diffusion limitations within the gas phase. wikipedia.orgnih.gov

Condensed-Phase Thermal Decomposition and Kinetic Studies

In the condensed phase (solid or liquid), this compound begins to decompose at noticeable rates at temperatures above 343 K (70°C). fishersci.nlwikipedia.org Kinetic studies have determined the activation energy for this process.

This relatively low activation energy suggests that the decomposition process at lower temperatures does not involve the cleavage of the bonds within the boron-nitrogen ring. fishersci.nlwikipedia.orgnih.gov

Evolution of Volatile Byproducts (e.g., HBr)

A primary indicator of the thermal decomposition of this compound is the evolution of a volatile byproduct. fishersci.nlwikipedia.org Studies confirm that the decomposition is accompanied by the release of hydrogen bromide (HBr) gas. fishersci.nlwikipedia.org This occurs as the compound breaks down, leading to the formation of non-volatile solid materials alongside the gaseous HBr. fishersci.nl

Reactions with Lewis Acids and Bases

The reactivity of borazine and its derivatives, such as this compound, with Lewis acids and bases is a critical aspect of its chemistry, highlighting the electronic nature of the boron and nitrogen centers within the ring. The boron atoms, being electron-deficient, act as Lewis acidic sites, while the nitrogen atoms, with their lone pairs of electrons, are Lewis basic sites. slideshare.netpressbooks.pub This dual character governs the formation of adducts and complexes.

Theoretical studies at the B3LYP/TZVP level of theory have explored the formation of donor-acceptor complexes between borazine (BZ) and its substituted derivatives with various Lewis acids (A) and Lewis bases (D). researchgate.netacs.org Calculations indicate that complexes of borazine with only a Lewis base, such as ammonia (B1221849) (NH₃) or pyridine (B92270) (Py), are generally unstable and prone to dissociation. researchgate.netacs.org Conversely, complexes formed with only strong Lewis acids like aluminum trihalides (AlCl₃, AlBr₃) or gallium trihalides (GaCl₃) are stable. researchgate.netacs.org It is also possible to form stable ternary complexes with the structure D→BZ→A, which can be achieved by the sequential introduction of the Lewis acid and then the Lewis base to the borazine ring. researchgate.netacs.org The stability of these ternary complexes is not significantly influenced by the nature or position of substituents on the borazine ring due to a compensation effect. acs.org

A significant experimental finding demonstrates the reactivity of this compound with a Lewis acid. acs.org While a solution of this compound in deuterated benzene (C₆D₆) remains stable for over a year at room temperature, the addition of aluminum tribromide (AlBr₃), a strong Lewis acid, catalyzes a rapid hydrogen/deuterium (H/D) exchange. researchgate.netacs.org This reaction, observed within minutes via NMR spectroscopy, provides the first evidence for an electrophilic substitution reaction of a borazine derivative in solution. researchgate.netacs.org The proposed mechanism involves an electrophilic attack facilitated by the Lewis acid. acs.orgresearchgate.net

The interaction with Lewis bases can also lead to significant chemical transformations. Lewis bases have been shown to react with borazine and polyborazylene, resulting in the redistribution of B-H bonds and the formation of borane (B79455) adducts. nih.gov For instance, liquid ammonia reacts with borazine to form ammonia-borane (H₃NBH₃). nih.gov This reactivity underscores the ability of the borazine ring to be activated by both acidic and basic species.

Table 1: Summary of this compound and Borazine Derivative Reactions with Lewis Acids and Bases

Borazine DerivativeReactant (Lewis Acid/Base)Product(s)/ObservationReaction TypeReference(s)
This compoundAluminum tribromide (AlBr₃) in C₆D₆Rapid H/D exchangeElectrophilic Substitution researchgate.net, researchgate.net, acs.org
Borazine (Theoretical)Lewis Acids (e.g., AlCl₃, GaCl₃)Stable BZ→A complexComplex Formation researchgate.net, acs.org
Borazine (Theoretical)Lewis Bases (e.g., NH₃, Pyridine)Unstable complex, dissociatesComplex Formation researchgate.net, acs.org
Borazine (Theoretical)Lewis Acid + Lewis BaseStable ternary D→BZ→A complexComplex Formation researchgate.net, acs.org
BorazineAmmonia (NH₃)Ammonia-borane (H₃NBH₃)B-H Bond Redistribution nih.gov
BorazineHydrogen Chloride (HCl)(ClHBNH₂)₃Addition bris.ac.uk

Polymerization and Oligomerization Pathways of Borazine Derivatives

This compound and other borazine derivatives can undergo polymerization and oligomerization, typically through thermal processes, to form larger, often polymeric, structures. These materials are of interest as precursors to advanced ceramics like boron nitride (BN). kccollege.ac.innih.gov

The thermal decomposition of this compound is a key pathway to its polymerization. Studies have shown that this compound undergoes irreversible thermal decomposition at temperatures above 343 K (70 °C). researchgate.netresearchgate.netlsbu.ac.uk This process is characterized by the evolution of hydrogen bromide (HBr) and the formation of non-volatile solid materials. researchgate.netresearchgate.netlsbu.ac.uk The activation energy for the thermal decomposition of this compound in the condensed phase has been determined to be 65 ± 3 kJ/mol. researchgate.netresearchgate.net Importantly, this low-temperature decomposition pathway does not involve the cleavage of the stable boron-nitrogen ring. researchgate.netresearchgate.net

The polymerization of the parent compound, borazine, into polyborazylene occurs via a dehydrogenation reaction at relatively low temperatures, typically between 70 °C and 110 °C. bris.ac.uk The resulting polymer, polyborazylene, has a proposed repeating unit of [-B₃N₃H₄-]n and is considered a cyclo-linear analogue of polyphenylene. bris.ac.ukkccollege.ac.in The physical state of the resulting polyborazylene can be controlled by adjusting the thermolysis temperature; synthesis between 45-55 °C can yield a liquid oligomer, while temperatures of 60 °C and above produce a solid polymer. nih.gov

Several strategies have been developed for the synthesis of borazine-based polymers and oligomers. One common method involves the condensation reaction of amine compounds with boron halides. cardiff.ac.uk For instance, B-trichloroborazine can react with hexamethyldisilazane (B44280) (HN(SiMe₃)₂) to form an organic solvent-soluble borazinyl oligomer, which can then be pyrolyzed to produce high-purity boron nitride powders and coatings. researchgate.net Another approach is the polymerization of pre-formed, functionalized borazine units. cardiff.ac.uk This has been used to create oligomeric borazines connected by aryl linkers, forming BN-doped polyphenylenes. researchgate.net

These polymerization and oligomerization reactions are fundamental to the application of borazine derivatives as precursors for polymer-derived ceramics, enabling the formation of materials such as BN fibers and coatings. nih.govacs.org

Table 2: Polymerization and Oligomerization of Borazine Derivatives

Monomer/PrecursorMethod/ConditionsProductKey FeaturesReference(s)
This compoundThermal decomposition (> 70°C)Solid polymerHBr evolution; borazine ring remains intact researchgate.net, researchgate.net, lsbu.ac.uk
BorazineThermolysis (70-110°C)PolyborazyleneDehydrogenation reaction bris.ac.uk
BorazineSelf-condensation (45-60°C)Liquid or Solid PolyborazylenePhysical state controlled by temperature nih.gov
B-TrichloroborazineReaction with HN(SiMe₃)₂Soluble borazinyl oligomerPrecursor for BN powder and coatings researchgate.net
Aniline + BCl₃ + Organolithium aryl derivativeCondensation/AdditionBN-doped polyphenylenesOligomers with aryl linkers researchgate.net

Theoretical and Computational Chemistry Studies of B Tribromoborazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the bonding and electronic distribution within B-tribromoborazine. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been extensively applied to borazine (B1220974) and its derivatives.

Density Functional Theory (DFT) has proven to be a reliable method for studying borazine systems. The B3LYP functional, often paired with the 6-311+G** basis set, is commonly used to optimize the geometries and predict the electronic properties of molecules like this compound. core.ac.uk

Studies on symmetrically B-trisubstituted borazines, including halogenated derivatives, have shown that DFT calculations provide geometric parameters, such as B–N bond lengths and BNB/NBN bond angles, that are in good agreement with experimental data. core.ac.uk For B-trihalo derivatives, DFT calculations have been instrumental in understanding the influence of substituents on the molecular geometry. core.ac.uk Generally, B–N bond lengths calculated at the DFT level are slightly longer than those obtained with the Hartree-Fock (HF) method. core.ac.uk Halogens, including bromine, attached to the boron atoms are found to decrease the B–N bond length compared to the parent borazine molecule. core.ac.uk

Calculated Geometrical Parameters for Borazine Derivatives (B3LYP/6-311+G**)
CompoundB-N Bond Length (Å)BNB Angle (°)NBN Angle (°)
Borazine (B₃N₃H₆)1.436117.7122.3
B-trichloroborazine (B₃N₃H₃Cl₃)1.421119.5120.5

Ab initio methods, such as Hartree-Fock (HF) theory, have also been employed to study borazine systems. core.ac.uk While DFT methods incorporate electron correlation effects, HF calculations provide a valuable baseline for comparison. For B-trihalo borazine derivatives, both HF and DFT methods yield geometries that concur well with experimental findings. core.ac.uk However, a general trend is that B–N bond lengths obtained via DFT are slightly longer, and the corresponding BNB bond angles are slightly larger, while NBN angles are smaller compared to the parameters calculated at the HF level. core.ac.uk The choice of method can influence the calculated properties, underscoring the importance of selecting appropriate computational approaches for these systems. researchgate.net

Density Functional Theory (DFT) Applications

Aromaticity and Electron Delocalization in this compound

The concept of aromaticity in borazine and its derivatives is a subject of considerable scientific interest, given its isoelectronic relationship with benzene (B151609). Unlike the nonpolar C-C bonds in benzene, the polar nature of the B-N bond in borazine leads to a different electronic landscape. nih.gov

Several computational indices are used to quantify the degree of aromaticity. These include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index. However, for borazine derivatives, HOMA has been found to sometimes provide unreliable information. core.ac.ukresearchgate.net

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion of aromaticity. Negative NICS values typically indicate aromaticity. The NICS(0)πzz component, which considers only the π-electron contribution, is considered a refined measure. core.ac.ukresearchgate.net

Extra Cyclic Resonance Energy (ECRE): An energetic criterion based on Natural Bond Orbital (NBO) analysis. Positive ECRE values suggest extra stabilization due to aromaticity. core.ac.ukresearchgate.net

Para-Delocalization Index (PDI): An electronic criterion derived from the Quantum Theory of Atoms in Molecules (QTAIM). It is based on electron delocalization between para-related atoms in a six-membered ring. core.ac.ukmdpi.com

For symmetric B- and N-trisubstituted borazines, the NICS(0)πzz, PDI, and ECRE indices have shown good agreement in describing the changes in cyclic π-electron delocalization. core.ac.uk

When compared to benzene, borazine is generally considered to be weakly aromatic or even non-aromatic. core.ac.ukchemrxiv.org This is attributed to the significant electronegativity difference between boron and nitrogen, which leads to a more localized "island-like" electronic delocalization involving mainly the nitrogen atoms, rather than the smooth, ring-wide delocalization seen in benzene. nih.govkccollege.ac.in

Computational studies on B,B',B''-trichloroborazine and its comparison with 1,3,5-trichlorobenzene (B151690) confirm the reduced aromatic character of the borazine ring. nih.gov The substitution of hydrogen with halogens on the boron atoms in borazine tends to decrease the B–N bond length. core.ac.uk While borazine and its derivatives like this compound are isoelectronic and isostructural with their benzene counterparts, their electronic structures are markedly different due to the polarity of the B-N bonds. nih.govscribd.com

Aromaticity Indices for Benzene and Borazine
CompoundAromaticity IndexValueIndication
BenzenePDI0.101Aromatic
BorazinePDI~0.025Weakly Aromatic/Non-aromatic
BenzeneNICS(1)zzHighly NegativeStrongly Aromatic
BorazineNICSLess NegativeWeakly Aromatic

Application of Aromaticity Indices (HOMA, NICS, ECRE, PDI)

Reaction Mechanism Modeling and Energetic Aspects

Theoretical modeling is crucial for understanding the reaction pathways and energy profiles of reactions involving this compound.

One notable study investigated the fast H/D exchange of B,B',B''-tribromoborazine in deuterated benzene (C₆D₆) when catalyzed by aluminum tribromide (AlBr₃). acs.org While a solution of this compound in C₆D₆ is stable for extended periods, the addition of the Lewis acid AlBr₃ facilitates a rapid exchange. researchgate.nettimoshkin.spb.ru DFT computations supported the proposed electrophilic substitution mechanism for this reaction, marking a significant finding for borazine chemistry in solution. acs.orguni-regensburg.de

Furthermore, the thermal stability of this compound has been examined. Its thermal decomposition is accompanied by the evolution of hydrogen bromide (HBr). researchgate.net The activation energy for the condensed-phase thermal decomposition was determined to be 65 ± 3 kJ/mol. This value suggests that at lower temperatures, the decomposition does not involve the opening of the borazine ring. researchgate.net

Theoretical studies on donor-acceptor complexes of borazines with Lewis acids have also provided energetic insights. The formation of these complexes can significantly reduce the endothermicity and activation energy for reactions such as borazine hydrogenation. acs.org

Activation Energy Calculations for Reactivity

The reactivity of this compound has been a subject of significant computational investigation, particularly concerning its thermal stability and its behavior in electrophilic substitution reactions. Activation energy (Ea) calculations provide crucial insights into the kinetic feasibility of these processes.

One of the key reactions studied is the H/D exchange between this compound and deuterobenzene (C6D6), catalyzed by the Lewis acid aluminum tribromide (AlBr3). researchgate.net While this exchange occurs rapidly in solution, computational studies using Density Functional Theory (DFT) have elucidated the underlying mechanism and its energetic barriers. researchgate.net The proposed electrophilic exchange mechanism was found to be in agreement with DFT computations. researchgate.net The calculations, performed at the B3LYP/TZVP level of theory, provide detailed energy profiles for the reaction pathway, including the energies of reactants, transition states, and products. The supporting information from these studies contains the optimized structures and their corresponding total energies, which allows for the determination of activation barriers for the key steps in the reaction mechanism. acs.org

Another important aspect of this compound's reactivity is its thermal decomposition. Experimental studies have determined the activation energy for the thermal decomposition of this compound in the condensed phase to be 65 ± 3 kJ/mol. researchgate.net This decomposition process, which occurs at noticeable rates above 343 K, involves the evolution of hydrogen bromide (HBr). researchgate.net The value of the activation energy suggests that the decomposition at lower temperatures proceeds without the opening of the borazine ring. researchgate.net

Activation Energy Data for this compound Reactions
ReactionMethodActivation Energy (kJ/mol)Reference
Condensed-Phase Thermal DecompositionExperimental (Tensimetry)65 ± 3 researchgate.net
H/D Exchange with C6D6 (AlBr3 catalyzed)Computational (DFT: B3LYP/TZVP)Data derived from computed energies of reactants and transition states. researchgate.netacs.org

Thermodynamic Characteristics of Complex Formation

The ability of this compound to form donor-acceptor complexes, particularly with strong Lewis acids, is a central feature of its chemistry. Quantum chemical calculations have been instrumental in quantifying the thermodynamic stability of these complexes.

The interaction between this compound and aluminum tribromide (AlBr3) serves as a prime example. DFT calculations at the B3LYP/TZVP level of theory have provided detailed thermodynamic data, including the standard enthalpies (ΔH°) and standard entropies (ΔS°) for the formation of the this compound-AlBr3 complex. acs.orgtimoshkin.spb.ru This complex is a key intermediate in the catalyzed H/D exchange reaction. researchgate.net The thermodynamic data reveals the energetic favorability and the change in disorder upon complexation.

The following table summarizes the computed thermodynamic characteristics for the gas-phase formation of the 1:1 adduct between this compound and aluminum tribromide.

Calculated Thermodynamic Parameters for the Reaction: (BrBNH)₃ (g) + AlBr₃ (g) → (BrBNH)₃·AlBr₃ (g)
Thermodynamic ParameterValueReference
Standard Enthalpy of Reaction (ΔH°rxn)Data derived from computed enthalpies of reactants and products. acs.org
Standard Entropy of Reaction (ΔS°rxn)Data derived from computed entropies of reactants and products. acs.org

These theoretical studies on borazine derivatives have shown that complexation with a Lewis acid like AlCl3 can significantly reduce both the endothermicity and the activation energies of processes such as hydrogenation. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

A thorough review of the scientific literature did not yield any specific studies employing molecular dynamics (MD) simulations to investigate the intermolecular interactions of this compound. While MD simulations are a powerful tool for studying the dynamic behavior and collective interactions within condensed phases, this particular computational method does not appear to have been applied to this compound in published research to date. Such studies would be valuable for understanding properties like solvation, aggregation, and behavior at interfaces.

Advanced Research Applications of B Tribromoborazine and Its Derivatives

Precursors for Boron Nitride Materials

B-Tribromoborazine serves as a crucial single-source precursor for the synthesis of various forms of boron nitride (BN), a material with exceptional thermal and chemical stability. The conversion of this compound to BN typically involves thermal decomposition, or pyrolysis, at elevated temperatures. kccollege.ac.in

Hexagonal Boron Nitride (h-BN): The pyrolysis of this compound and related borazine (B1220974) derivatives can yield hexagonal boron nitride. researchgate.net This process is analogous to the formation of polyphenylene from benzene (B151609), where the borazine rings condense into a larger, layered structure similar to graphite. kccollege.ac.in The thermal decomposition of this compound at temperatures above 343 K has been observed to proceed with the evolution of hydrogen bromide (HBr). researchgate.netresearchgate.net The resulting material, h-BN, consists of planar sheets of alternating boron and nitrogen atoms and is valued for its properties as a solid lubricant and a dielectric insulator. bris.ac.uk The use of B-halogenated borazines as precursors is a key strategy for producing BN ceramics. researchgate.net

Cubic Boron Nitride (c-BN): While h-BN is the more common polymorph obtained from borazine precursors, cubic boron nitride can also be synthesized under high-pressure and high-temperature conditions. kccollege.ac.incapes.gov.br Research has shown that BN powder derived from the pressure pyrolysis of borazine can be converted to c-BN. capes.gov.br The characteristics of the precursor, such as residual hydrogen content, can significantly influence the conversion efficiency to the cubic form. capes.gov.br The presence of c-BN seed particles can also enhance this transformation. capes.gov.br

The ability to produce different polymorphs of boron nitride from this compound and its analogues highlights the versatility of these precursors in materials synthesis.

Chemical Vapor Deposition (CVD) Applications and Precursor Design

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films and coatings. This compound and its chlorinated counterpart, B-trichloroborazine, are considered ideal single-source precursors for the CVD of boron nitride films. acs.org

The design of precursors for CVD is critical, and stability in the gas phase is a key requirement for many practical applications. researchgate.net B-halogenated borazines like this compound offer advantages in this regard. For instance, B-trichloroborazine is more stable than borazine itself, making it easier to handle and control during the CVD process. uzh.ch

In a typical CVD process for h-BN, the precursor is vaporized and introduced into a reaction chamber where it decomposes on a heated substrate, such as a metal foil (e.g., Pt(111), Ni(111)). acs.orguzh.ch The precursor chemistry directly influences the resulting film's structure and domain orientation. acs.org Studies have shown that the decomposition of B-trichloroborazine on a Pt(111) surface leads to the formation of distinct domain structures of h-BN. acs.org The thermal decomposition of the precursor on the substrate surface leads to the formation of a thin, uniform film of boron nitride. nih.gov The choice of precursor and substrate, as well as the deposition conditions, are crucial for controlling the quality and properties of the resulting BN films. acs.org

Development of New Reagents in Boron Chemistry

The reactivity of the boron-halogen bond in this compound makes it a valuable starting material for the synthesis of other borazine derivatives and new reagents in boron chemistry. The bromine atoms on the boron centers are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

One of the fundamental reactions in this context is the formation of this compound itself. Borazine reacts with three molecules of bromine at 0°C to yield B-tribromo-N-tribromoborazine. slideshare.netvpscience.org Subsequent heating to 60°C causes the elimination of three molecules of HBr, resulting in the formation of this compound. slideshare.netvpscience.org This reaction demonstrates the ability to selectively functionalize the borazine ring.

Furthermore, the halogenated borazines can be used to create other novel compounds. For example, 2,4,6-trichloroborazine, a related compound, has been used to synthesize 2,4,6-triazidoborazine, a novel energetic material. osti.gov This highlights the potential of using B-halogenated borazines as platforms to develop new molecules with specific properties. The electrophilic substitution reactions of borazines, while less common than for benzene, have also been explored, further expanding the chemical toolbox for creating new boron-containing reagents. acs.org

Potential in Advanced Materials Science Research

The applications of this compound extend beyond being a precursor for simple boron nitride. Its ability to form polymeric and ceramic materials opens up avenues for research in advanced materials science. cymitquimica.com

Boron-Containing Polymers and Ceramics: Pyrolysis of this compound and its derivatives can lead to the formation of polyborazylene, an inorganic polymer. kccollege.ac.in These preceramic polymers can be processed into various forms, such as fibers and coatings, before being converted into boron nitride ceramics upon further heating. researchgate.netumich.edu This polymer-derived ceramics route offers a way to manufacture complex-shaped ceramic components. researchgate.net

Flame Retardants: Boron-containing compounds are known for their flame-retardant properties, and this compound is of interest in this area. cymitquimica.com

Energetic Materials: As mentioned earlier, derivatives of halogenated borazines, such as 2,4,6-triazidoborazine, have been identified as novel energetic materials. osti.gov Research into these compounds could lead to the development of new types of explosives with specific performance characteristics. osti.gov

The field of advanced materials science is continually seeking new building blocks to create materials with tailored properties. openaccessjournals.comresearchgate.netmdpi.com The unique chemistry of this compound and its derivatives provides a rich platform for the exploration and development of new functional materials with applications ranging from high-temperature ceramics to specialized chemical reagents.

Q & A

Q. What guidelines govern the sharing of computational datasets for this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit input/output files on platforms like Zenodo with DOI tagging. Specify software versions (e.g., Gaussian 16 vs. 09) to ensure reproducibility. Cite prior datasets using persistent identifiers .

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